4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a benzothiazole ring, a tetrahydroisoquinoline sulfonyl group, and a dimethylaminopropyl chain. The presence of these diverse functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the benzothiazole ring through a cyclization reaction. The tetrahydroisoquinoline sulfonyl group is then attached via sulfonylation, and finally, the dimethylaminopropyl chain is introduced through an alkylation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or benzothiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydrobenzothiazole derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism by which N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and targets would depend on the specific biological context and require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride include:
- N-[3-(dimethylamino)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
- N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide sulfate
Uniqueness
The uniqueness of N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C30H35ClN4O4S2 |
---|---|
Molecular Weight |
615.2 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C30H34N4O4S2.ClH/c1-4-38-25-12-15-27-28(20-25)39-30(31-27)34(18-7-17-32(2)3)29(35)23-10-13-26(14-11-23)40(36,37)33-19-16-22-8-5-6-9-24(22)21-33;/h5-6,8-15,20H,4,7,16-19,21H2,1-3H3;1H |
InChI Key |
UXWDDHIHUNKPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Origin of Product |
United States |
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